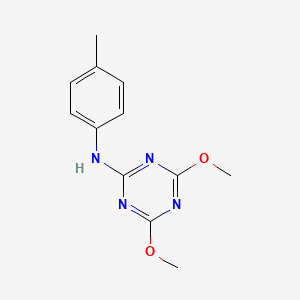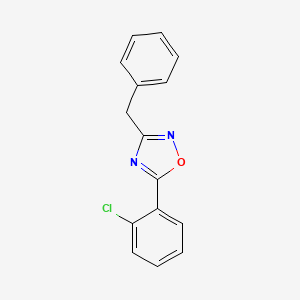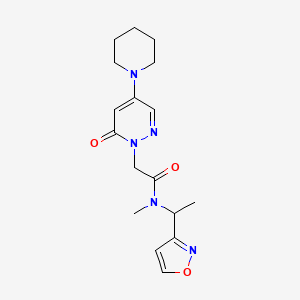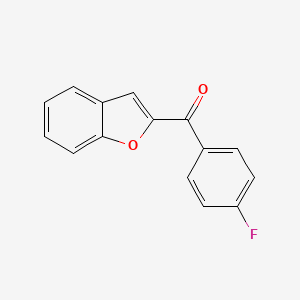![molecular formula C16H21N3O5 B5641784 2-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5641784.png)
2-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related morpholine derivatives, such as 4-(4-Aminophenyl)-3-morpholinone, involves multiple steps, including the reaction of 4-chloronitrobenzene with 2-aminoethanol, followed by catalytic hydrogenation, protection, chloroacetylation, and cyclization processes. These methods yield key intermediates with overall yields ranging from 32% to 53% (He Hongguan, 2014); (Luo Lingyan et al., 2011).
Molecular Structure Analysis
The molecular structure of morpholine-based compounds has been elucidated through X-ray crystallography and other spectroscopic methods, revealing insights into their geometric configurations and intermolecular interactions. For example, certain derivatives exhibit distinct inhibitory effects on cancer cell proliferation, attributed to their structural features (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including Palladium-catalyzed carbonylations and reactions with chloroacetyl chloride, showcasing their reactivity and utility in synthesizing biologically active compounds. These reactions highlight the versatility of morpholine-based compounds in chemical synthesis (Y. Imada et al., 1996).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their applications. The crystalline structures, determined by X-ray diffraction, provide insights into their stability and potential for forming solid-state materials (Mamatha S.V et al., 2019).
Chemical Properties Analysis
Morpholine derivatives exhibit a range of chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form diverse chemical bonds. These properties are essential for their applications in medicinal chemistry and materials science (Ludmila A. Rodinovskaya et al., 2002).
Propriétés
IUPAC Name |
[2-(morpholine-4-carbonylamino)phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c20-15(18-5-9-22-10-6-18)17-13-3-1-2-4-14(13)24-16(21)19-7-11-23-12-8-19/h1-4H,5-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWLMMYBMXVPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-6-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641721.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5641732.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide](/img/structure/B5641735.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5641737.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5641743.png)


![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5641758.png)
![5,5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5641760.png)
![2-(2,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5641762.png)
![3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5641766.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5641773.png)
